molecular formula C12H11NO B120020 2-Acetamidonaphthalene CAS No. 581-97-5

2-Acetamidonaphthalene

Cat. No.: B120020
CAS No.: 581-97-5
M. Wt: 185.22 g/mol
InChI Key: DIEOESIZLAHURK-UHFFFAOYSA-N
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Description

2-Acetamidonaphthalene is an organic compound with the molecular formula C12H11NO. It is a derivative of naphthalene, where an acetamido group is attached to the second position of the naphthalene ring. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidonaphthalene can be synthesized through several methods. One common approach involves the acetylation of 2-aminonaphthalene using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidonaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it back to 2-aminonaphthalene.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: 2-Aminonaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetamidonaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Aminonaphthalene: The parent compound from which 2-acetamidonaphthalene is derived.

    1-Acetamidonaphthalene: An isomer with the acetamido group at the first position.

    Naphthalene: The basic aromatic hydrocarbon structure.

Uniqueness: this compound is unique due to the presence of the acetamido group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its parent compound, 2-aminonaphthalene, and other isomers like 1-acetamidonaphthalene.

Properties

IUPAC Name

N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEOESIZLAHURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206826
Record name 2-Acetylaminonaphthalene
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-97-5
Record name N-2-Naphthalenylacetamide
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Record name 2-Acetylaminonaphthalene
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Record name 2-Acetamidonaphthalene
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Record name N-2-naphthylacetamide
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Record name 2-ACETAMIDONAPHTHALENE
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Synthesis routes and methods I

Procedure details

A solution of 3.05 g (21.3 mmol) of 2-aminonaphthalene and 3.56 mL (25.6 mmol) of triethylamine in 100 mL of CH2Cl2 is cooled to 0° C., and 1.59 mL (22.4 mmol) of acetyl chloride is added dropwise. The reaction is allowed to warm to room temperature and is stirred under an atmosphere of nitrogen for 4 hours. The mixture is diluted with 100 mL of CH2Cl2 and washed with 50 mL each of 1 N HCl, H2O, saturated aqueous NaHCO3 and brine. The organic layer is dried over MgSO4, filtered and the solvent evaporated to give 2-acetylaminonaphthalene as a brown solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-naphthylamine (1.43 g, 10 mmol) and triethylamine (1.11 g, 11 mmol) in 10 mL of CH2Cl2 is cooled to 0° C. under an atmosphere of nitrogen. To this solution is added dropwise a solution of acetyl chloride (0.86 g, 11 mmol) in 10 mL of CH2Cl2. The mixture is allowed to warm to room temperature and stirred overnight. The mixture is concentrated in vacuo and then 1 N HCl is added to the residue to bring the mixture to pH 4. The mixture is extracted 3 times with 20 mL of EtOAc and the combined organic layers are washed with 20 mL each of H2O, saturated aqueous NaHCO3 and saturated brine. The organic layer is dried over MgSO4, filtered and the solvents are removed in vacuo to give 2-acetylaminonaphthalene as a solid which is used without further purification. A solution of NaClO3 in (0.33 g, 30 mmol) in 0.77 mL of H2O is added dropwise to a mixture of 1.0 g of 2-acetylaminonaphthalene in 5 mL of concentrated HCl and 6 mL of HOAc at 0° C. The mixture is allowed to warm to room temperature and stirred overnight under an atmosphere of nitrogen. The mixture is poured over 20 g of ice and is extracted three times with 20 mL of CH2Cl2. The combined organic layers are washed with 20 mL each of water, saturated aqueous sodium bicarbonate and saturated brine, and dried over magnesium sulfate. The mixture is filtered and the solvents are removed in vacuo to give an oil which is purified by flash chromatography on silica gel (CH2Cl2) to give 1-chloro 2-acetylaminonaphthalene as a solid. A mixture of 0.17 g (0.77 mmol) of 1-chloro 2-acetylaminonaphthalene in 3.9 mL of 6 N HCl is heated to 85° C. and is stirred for 8 hours. The mixture is cooled to 0° C. and solid Na2CO3 is carefully added to bring the mixture to pH 8. The mixture is extracted 3 times with 20 mL of CH2Cl2. The combined organic layers are washed with 15 mL of saturated brine, dried over Na2SO4 and the solvents are removed in vacuo to give 1-chloro 2-aminonaphthalene as a solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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